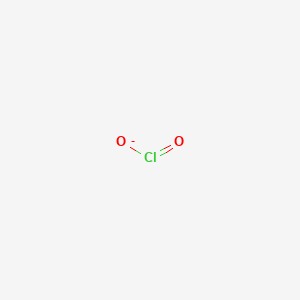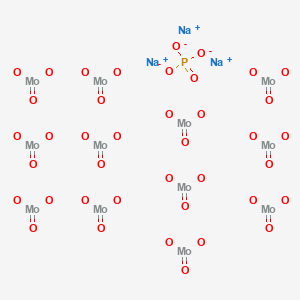
Chlorite
Overview
Description
Chlorite is a group of common sheet silicate minerals that form during the early stages of metamorphism . Most chlorite minerals are green in color, have a foliated appearance, perfect cleavage, and an oily to soapy feel . They are found in igneous, metamorphic, and sedimentary rocks .
Synthesis Analysis
Chlorite is a key mineral in the control of reservoir quality in many siliciclastic rocks . In deeply buried reservoirs, chlorite coats on sand grains prevent the growth of quartz cements and lead to anomalously good reservoir quality . By contrast, an excess of chlorite – for example, in clay-rich siltstone and sandstone – leads to blocked pore throats and very low permeability .Molecular Structure Analysis
The chlorite ion adopts a bent molecular geometry, due to the effects of the lone pairs on the chlorine atom, with an O–Cl–O bond angle of 111° and Cl–O bond lengths of 156 pm . Chlorite is the strongest oxidizer of the chlorine oxyanions on the basis of standard half-cell potentials .Chemical Reactions Analysis
Chlorite is a strong oxidizer and its reactions are often dependent on the pH. The second-order rate constants at pH 4.0 were roughly one order of magnitude higher compared to pH 5.0 . At pH 7.0, rate constants of 4.6×10 M−1 s−1 and 3.1×10 M−1 s−1, respectively, were obtained .Physical And Chemical Properties Analysis
Chlorite is a group of phyllosilicate minerals with varying physical, chemical, and optical properties, depending on the specific species and composition within the group . Key characteristics of chlorite minerals include their platy or micaceous texture and a tendency to occur in thin, flexible flakes .Scientific Research Applications
Reservoir Quality Analysis
In the field of petroleum geology , chlorite plays a significant role in controlling the quality of reservoir rocks . Chlorite coatings on sand grains can inhibit the growth of quartz cements, preserving porosity and permeability. Conversely, excessive chlorite can lead to reduced permeability, affecting the reservoir’s performance.
Mineralogical Studies
Chlorite is of interest to researchers studying the Earth’s crust and geological history due to its unique properties and occurrence in various geological settings . Its presence and characteristics can provide insights into past geological processes and conditions.
Redox Condition Estimation
Chlorite thermometry can be combined with other methods to estimate redox conditions during mineral formation . This is valuable in geochemical studies where understanding the oxidation state of environments is essential for interpreting mineralization processes.
Nanoscale Analytical Techniques
Recent advances in analytical techniques, such as nanoscale imaging , have allowed for detailed study of chlorite’s intracrystalline chemical zoning . This has opened new avenues for research in low-temperature geothermometry and the study of mineral equilibria.
Digital Mineral Libraries
The development of digital chlorite libraries using automated techniques like QEMSCAN® SEM–EDS has revolutionized the way chlorite is studied . This technology enables precise identification and imaging of chlorite, facilitating research in sedimentology and diagenesis.
Mechanism of Action
Target of Action
Chlorite, specifically sodium chlorite, is primarily used in the manufacturing of paper and as a disinfectant . The primary targets of chlorite are organic compounds, including fatty acids and amino acids . In the environment, chlorite can affect various geological settings, including metamorphic rocks, hydrothermal veins, and ore deposits .
Mode of Action
Chlorite interacts with its targets through a process of oxidation. The mechanism by which Chlorite inactivates microbial species encompasses selective oxidation, resulting in the formation of chlorite (ClO2−) and chlorate (ClO3−) ions as the main by-products . Sodium hypochlorite, a related compound, mediates its antimicrobial action by reacting with fatty acids and amino acids. Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol .
Safety and Hazards
Future Directions
properties
IUPAC Name |
chlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCMBCROVPCKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021522 | |
| Record name | Chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |
| Record name | Chlorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorite | |
CAS RN |
14998-27-7, 1318-59-8, 71949-90-1 | |
| Record name | Chlorite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorite ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorite-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorite-group minerals | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORITE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-alpha-(2R*,3R*)]-](/img/no-structure.png)







